molecular formula C9H7ClN2O B8475476 6-chloro-3-methyl-1H-quinoxalin-2-one

6-chloro-3-methyl-1H-quinoxalin-2-one

Cat. No.: B8475476
M. Wt: 194.62 g/mol
InChI Key: SKXFBVBQJRFIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3-methyl-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methyl-1H-quinoxalin-2-one typically involves the cyclization of appropriate precursors. One common method is the condensation of 3-methyl-2-chloroaniline with glyoxal in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-methyl-1H-quinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives, depending on the nucleophile used.

Scientific Research Applications

6-chloro-3-methyl-1H-quinoxalin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Medicine: Research has shown potential anticancer properties, and it is being studied for its role in inhibiting certain enzymes involved in cancer progression.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-3-methyl-1H-quinoxalin-2-one involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis. In cancer research, the compound is believed to inhibit enzymes such as topoisomerases, which are essential for DNA replication and cell division.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-3-methyl-6-chloroquinoxaline
  • 2-Chloro-3-methylquinoxaline

Uniqueness

6-chloro-3-methyl-1H-quinoxalin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and potency in various applications.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

6-chloro-3-methyl-1H-quinoxalin-2-one

InChI

InChI=1S/C9H7ClN2O/c1-5-9(13)12-7-3-2-6(10)4-8(7)11-5/h2-4H,1H3,(H,12,13)

InChI Key

SKXFBVBQJRFIQF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)Cl)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-chlorobenzene-1,2-diamine (5 g, 35.1 mmol, Eq: 1.00) was stirred in water (50 ml) at room temperature. 2-Oxopropanoic acid (3.09 g, 2.44 ml, 35.1 mmol, Eq: 1.00) in water (20 ml) was added drop wise. The dark mixture was stirred at room temperature for 30 min. The precipitate was filtered off and washed with water and dried under high vacuum to give 6-chloro-3-methyl-1H-quinoxalin-2-one with 7-chloro-3-methyl-1H-quinoxalin-2-one (5.06 g, 37.1%) as brown solid. MS: m/z=195.03 (M+H+)
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.44 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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